molecular formula C13H12N4OS B5553996 N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 340018-26-0

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5553996
CAS No.: 340018-26-0
M. Wt: 272.33 g/mol
InChI Key: LEPPRRFECIWLPX-UHFFFAOYSA-N
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Description

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their diverse biological activities and potential therapeutic applications. The compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is known for its aromaticity and ability to participate in various chemical reactions.

Mechanism of Action

Target of Action

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways depending on their specific targets. For example, some indole derivatives have been reported to inhibit tubulin polymerization , which is crucial for cell division and could potentially explain their anticancer activity.

Result of Action

The result of a drug’s action at the molecular and cellular level depends on its specific targets and mode of action. For example, some indole derivatives have been reported to induce cell apoptosis and inhibit cell proliferation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The thiadiazole ring can be introduced through cyclization reactions involving thiosemicarbazides and appropriate reagents . Finally, the acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8(18)15-13-17-16-12(19-13)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,14H,6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPPRRFECIWLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192633
Record name N-[5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

340018-26-0
Record name N-[5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340018-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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